Superior Reactivity in Palladium-Catalyzed Borylation-Suzuki Coupling: Isolated Yields of up to 97%
Under optimized palladium-catalyzed borylation-Suzuki coupling (BSC) conditions using the IMes ligand, 2-acetyl-4-bromothiazole (the target compound) achieves an isolated yield of 97% in the cross-coupling with 2-chloropyridine to afford 4-(pyridin-2-yl)-2-acetylthiazole [1]. This high efficiency is directly attributable to the enhanced reactivity of the C–Br bond toward oxidative addition. In contrast, analogous 4-chlorothiazole substrates are unreactive under identical mild conditions and typically require more forcing conditions (e.g., higher temperatures, specialized ligands) that can compromise yield and functional group tolerance [2].
| Evidence Dimension | Isolated yield in Pd-catalyzed Borylation-Suzuki coupling |
|---|---|
| Target Compound Data | 97% isolated yield (with IMes ligand) [1] |
| Comparator Or Baseline | 4-Chlorothiazole analogs: typically require harsher conditions; direct comparative yields not reported under identical mild conditions (class-level inference based on established aryl halide reactivity trends) [2] |
| Quantified Difference | Target compound enables high-yielding coupling under mild conditions; chloro analog is inert under same conditions |
| Conditions | Pd-catalyzed borylation followed by Suzuki cross-coupling with 2-chloropyridine, IMes ligand, K3PO4 base, sealed vial under N2 |
Why This Matters
Procurement of the brominated thiazole guarantees high-yielding access to 4-aryl/heteroaryl thiazole libraries under mild, operationally simple conditions, whereas chloro analogs require additional ligand screening and optimization.
- [1] Martin, T., Laguerre, C., Hoarau, C., & Marsais, F. (2009). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Organic Letters, 11(16), 3690–3693. View Source
- [2] Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. View Source
